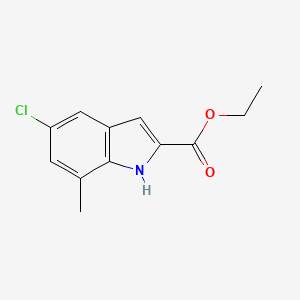

ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate

Descripción

Historical Context of Indole-2-Carboxylate Research

The indole nucleus has long been a cornerstone of heterocyclic chemistry, with its derivatives playing pivotal roles in medicinal and synthetic applications. Indole-2-carboxylates emerged as a critical subclass following the discovery of their biological activity in the mid-20th century. Early work focused on simple derivatives, such as indole-2-carboxylic acid, which was identified as a metabolic intermediate in tryptophan catabolism. The development of Friedel-Crafts acylation and Fischer indole synthesis methods in the 1970s–1980s enabled systematic exploration of substituted indole-2-carboxylates. A landmark advancement came with the realization that the C2 carboxylate group could act as a bidentate ligand for metal ions, a property exploited in catalytic and pharmaceutical contexts.

The synthesis of ethyl indole-2-carboxylate derivatives gained momentum in the 1990s with the advent of transition-metal-catalyzed cross-coupling reactions. For instance, palladium-mediated amination protocols allowed for the efficient construction of polysubstituted indoles, including halogenated variants. These methodologies laid the groundwork for contemporary studies on structurally complex indole-2-carboxylates, such as ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate.

Position of this compound in Contemporary Chemical Research

In modern drug discovery, this compound represents a strategically modified indole scaffold with enhanced pharmacological potential. The compound’s substitution pattern—chlorine at C5 and methyl at C7—addresses key challenges in lead optimization:

- Steric and Electronic Modulation : The electron-withdrawing chlorine atom at C5 increases electrophilicity at the C3 position, facilitating nucleophilic additions while maintaining aromatic stability.

- Hydrophobic Pocket Targeting : The C7 methyl group enhances lipophilicity, potentially improving membrane permeability and target binding in hydrophobic enzyme cavities.

Recent computational studies highlight its structural advantages over simpler indole-2-carboxylates. Molecular docking simulations reveal that the 5-chloro substituent participates in halogen bonding with protein backbone carbonyls, while the 7-methyl group induces favorable van der Waals interactions with nonpolar residues. These features position it as a privileged structure for developing enzyme inhibitors, particularly in antiviral research.

Table 1: Comparative Analysis of Indole-2-Carboxylate Derivatives in HIV-1 Integrase Inhibition

Strategic Importance and Research Justification

The strategic value of this compound lies in its dual role as a synthetic intermediate and bioactive scaffold:

Synthetic Versatility :

- The ethyl ester group provides a handle for facile hydrolysis to carboxylic acids or transesterification reactions.

- Chlorine at C5 enables regioselective functionalization via cross-coupling (e.g., Suzuki-Miyaura) for library diversification.

Therapeutic Potential :

- Structural analogs demonstrate nanomolar inhibition of HIV-1 integrase, with C5/C7 substituents critical for overcoming drug-resistant strains.

- The methyl group at C7 may mitigate metabolic deactivation by cytochrome P450 enzymes, addressing a common limitation of first-generation indole-based drugs.

Ongoing research prioritizes this scaffold due to its balanced physicochemical properties (clogP ≈ 2.8, PSA ≈ 50 Ų) and synthetic tractability. As resistance mechanisms evolve in antiviral therapies, the ability to systematically modify C5 and C7 substituents makes this compound a critical tool for structure-activity relationship (SAR) studies. Current investigations focus on leveraging its core structure to develop dual-acting inhibitors targeting integrase and reverse transcriptase simultaneously—a promising strategy to combat multidrug-resistant HIV variants.

Propiedades

IUPAC Name |

ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRZGOYZIYIJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include 5-chloro-2-nitrotoluene and ethyl acetoacetate, which undergo a series of reactions including nitration, reduction, and cyclization to form the desired indole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in halogenated or nitrated indole derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate can be synthesized through various chemical reactions involving indole derivatives. The general method involves the alkylation of indole derivatives followed by carboxylation processes. The compound has the molecular formula C₁₂H₁₂ClNO₂ and is characterized by its unique indole structure, which contributes to its biological activities.

Anticancer Properties

Recent research highlights the potential of this compound as a potent anticancer agent. A study demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and epithelial cancer cells (A-549). The most potent derivative showed a GI50 value of 29 nM, outperforming established drugs like erlotinib .

Drug Development

This compound serves as a scaffold for developing new drugs targeting resistant forms of non-small cell lung cancer (NSCLC). Its derivatives have been synthesized to improve efficacy against EGFR T790M mutations, which are often resistant to first-line therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Its derivatives have been tested against various bacterial strains, indicating potential use as an antimicrobial agent in treating infections .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial proteins to exert antimicrobial effects .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The positions of substituents on the indole ring significantly influence electronic properties and reactivity:

Key Observations :

- Chlorine vs. Fluorine : The chloro group (stronger electron-withdrawing) at position 5 enhances electrophilicity compared to fluorine, influencing nucleophilic substitution reactions .

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) exhibit higher lipophilicity than carboxylic acids, affecting membrane permeability .

Physicochemical Properties

Data on solubility, melting points, and stability:

Key Observations :

- Ethyl esters generally exhibit better solubility in organic solvents (e.g., DMSO) compared to carboxylic acids.

- Substituted amides (e.g., compounds) show higher melting points due to hydrogen bonding .

Actividad Biológica

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a chloro substituent at the 5-position and a methyl group at the 7-position of the indole ring. The carboxylate functional group enhances its reactivity and solubility in biological systems.

Chemical Formula: C_11H_10ClN_O_2

Molecular Weight: 225.66 g/mol

Physical State: Solid at room temperature

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to reduced growth rates in various cancer cell lines.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells, a process crucial for eliminating malignant cells.

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Activity

A study focusing on the antiproliferative effects of indole derivatives found that this compound demonstrated notable cytotoxicity against several cancer cell lines. The compound's effectiveness was evaluated using the following metrics:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 0.96 | Erlotinib | 33 |

| A549 | 1.12 | Staurosporine | 7.10 |

| Panc-1 | <0.5 | - | - |

The results indicate that this compound is more effective than traditional chemotherapeutics like erlotinib against certain cancer types .

Antimicrobial Properties

The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a laboratory setting, researchers administered varying concentrations of this compound to MCF-7 breast cancer cells. The study found that doses above 1 µM significantly reduced cell viability, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that treatment with this compound led to a substantial decrease in bacterial load within 24 hours, supporting its potential application in treating bacterial infections.

Q & A

Q. What are the common synthetic routes for preparing ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate?

The synthesis typically involves Fischer indole synthesis or acylation reactions . For example, a modified procedure involves reacting ethyl 5-chloro-1H-indole-2-carboxylate with acyl chlorides under anhydrous conditions (e.g., AlCl₃ in 1,2-dichloroethane) under an argon atmosphere. Reaction progress is monitored via TLC (25–33% ethyl acetate in hexane), followed by extraction, washing, and purification via Combiflash chromatography (0–40% ethyl acetate in hexane) .

Q. How can the purity and structural integrity of this compound be verified?

Key methods include:

Q. What are the recommended storage conditions to ensure stability?

Store in a cool, dry environment (< -20°C) under inert gas (argon or nitrogen) to prevent degradation. Avoid exposure to moisture or strong acids/bases, as these may hydrolyze the ester group .

Advanced Research Questions

Q. How does the substitution pattern (5-chloro, 7-methyl) influence reactivity in cross-coupling reactions?

The chlorine atom at position 5 acts as a directing group, enabling regioselective functionalization (e.g., Suzuki-Miyaura coupling). The methyl group at position 7 sterically hinders electrophilic substitution at adjacent positions, favoring reactivity at C-3 or C-5. Computational studies (DFT) or isotopic labeling may further elucidate electronic effects .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies often arise from dynamic processes (e.g., rotational isomerism of the ester group). Solutions include:

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

Indole derivatives often target tryptophan-binding sites or kinase domains . For example:

Q. What analytical challenges arise in quantifying trace impurities?

- LC-MS/MS with MRM (multiple reaction monitoring) detects low-abundance byproducts (e.g., dechlorinated or oxidized derivatives).

- Forced degradation studies (heat, light, pH extremes) identify degradation pathways and critical quality attributes .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Systematic variation : Replace chlorine with other halogens (Br, F) or modify the ester group to amides.

- Biological testing : Assess changes in potency, selectivity, and toxicity across derivatives.

- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.